![molecular formula C19H20FN3O2 B2853798 1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894028-78-5](/img/structure/B2853798.png)
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that is synthesized using a specific method, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of inflammation and pain.
Biochemical and Physiological Effects
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, making it a potential candidate for developing new drugs for the treatment of various diseases. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its potential as a candidate for developing new drugs. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine its toxicity levels and potential side effects.
Zukünftige Richtungen
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has potential applications in various fields of science, and further research is needed to explore its full potential. Some of the future directions for research include:
1. Studying its potential as a candidate for developing new drugs for the treatment of cancer, arthritis, and autoimmune disorders.
2. Exploring its antibacterial and antifungal properties for developing new antibiotics.
3. Determining its toxicity levels and potential side effects.
4. Studying its mechanism of action in more detail to gain a better understanding of its effects on the body.
5. Investigating its potential as a candidate for developing new painkillers with fewer side effects compared to currently available drugs.
Conclusion
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using a specific method and has been extensively studied for its potential applications in developing new drugs for the treatment of various diseases, including cancer, arthritis, and autoimmune disorders. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. Further research is needed to explore its full potential, determine its toxicity levels and potential side effects, and gain a better understanding of its mechanism of action.
Synthesemethoden
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is synthesized using a method that involves the reaction of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid ethyl ester with 2-Aminoethylphenol in the presence of hydrochloric acid. The resulting compound is then treated with isocyanate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has been extensively studied for its potential applications in various fields of science. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for developing new drugs for the treatment of various diseases, including cancer, arthritis, and autoimmune disorders. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-13-6-3-4-9-17(13)22-19(25)21-15-11-18(24)23(12-15)16-8-5-7-14(20)10-16/h3-10,15H,2,11-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIXFIPMVFXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.